3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with the molecular formula C15H19BrO2 This compound is characterized by the presence of a bromine atom, multiple methyl groups, and a carboxylic acid functional group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphtho[2,3-b]thiophene: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
The uniqueness of 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1229822-50-7 |
---|---|
Molecular Formula |
C15H19BrO2 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H19BrO2/c1-14(2)5-6-15(3,4)11-8-12(16)9(13(17)18)7-10(11)14/h7-8H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
WDRRXCGXEWRUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C(C(=C2)Br)C(=O)O)(C)C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.